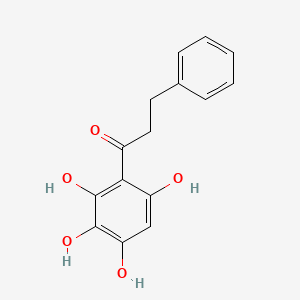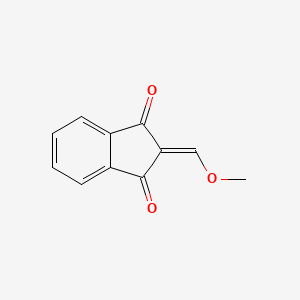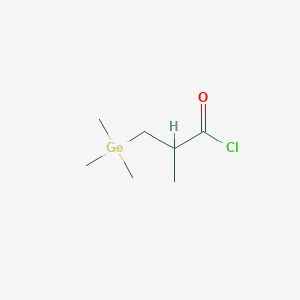
N~1~,N~3~-Bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~-Bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide is a chemical compound known for its unique structure and properties It is a derivative of benzene-1,3-dicarboxamide, where the amide groups are substituted with 12-hydroxyoctadecyl chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 12-hydroxyoctadecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Activation of Benzene-1,3-Dicarboxylic Acid: The carboxylic acid groups are activated using reagents such as thionyl chloride or carbodiimides.
Amidation Reaction: The activated benzene-1,3-dicarboxylic acid is then reacted with 12-hydroxyoctadecylamine in the presence of a base, such as triethylamine, to form the amide bonds.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Continuous Flow Reactors: To ensure consistent product quality and efficient production.
Purification Steps: Techniques such as recrystallization or chromatography may be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~3~-Bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while substitution reactions can produce ethers or esters.
Wissenschaftliche Forschungsanwendungen
N~1~,N~3~-Bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it useful in studying lipid interactions and membrane dynamics.
Industry: Used in the formulation of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N1,N~3~-Bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide involves its interaction with molecular targets such as proteins and lipids. The hydroxyl and amide groups can form hydrogen bonds and other interactions, influencing the compound’s behavior in biological systems. The long hydrophobic chains allow it to integrate into lipid bilayers, affecting membrane properties and dynamics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(12-hydroxyoctadecyl)isophthalamide: Similar structure but with different substitution patterns on the benzene ring.
N,N’-Bis(12-hydroxyoctadecyl)terephthalamide: Another isomer with the amide groups in different positions.
Uniqueness
N~1~,N~3~-Bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide is unique due to its specific substitution pattern, which influences its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
128534-85-0 |
|---|---|
Molekularformel |
C44H80N2O4 |
Molekulargewicht |
701.1 g/mol |
IUPAC-Name |
1-N,3-N-bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C44H80N2O4/c1-3-5-7-23-32-41(47)34-25-19-15-11-9-13-17-21-27-36-45-43(49)39-30-29-31-40(38-39)44(50)46-37-28-22-18-14-10-12-16-20-26-35-42(48)33-24-8-6-4-2/h29-31,38,41-42,47-48H,3-28,32-37H2,1-2H3,(H,45,49)(H,46,50) |
InChI-Schlüssel |
QNDJPQXWHHQUJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCCNC(=O)C1=CC(=CC=C1)C(=O)NCCCCCCCCCCCC(CCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-](/img/structure/B14291141.png)



![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)



![1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14291200.png)





